(S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and a pyrrolidine ring attached to the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine typically involves the bromination of 5-(pyrrolidin-2-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrolidine ring in the compound can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substituted pyridine derivatives
- Oxidized pyrrolidine derivatives
- Reduced pyridine compounds
Scientific Research Applications
(S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine largely depends on its interaction with biological targets. The compound can act as a ligand that binds to specific receptors or enzymes, modulating their activity. The bromine atom and the pyrrolidine ring play crucial roles in the binding affinity and specificity of the compound. The molecular pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
(S)-Nornicotine: A pyridine alkaloid that lacks the bromine atom and has a similar pyrrolidine ring structure.
(S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one: A related compound with a different substitution pattern on the pyridine ring.
Uniqueness: (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
Properties
Molecular Formula |
C9H11BrN2 |
---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H11BrN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2/t8-/m0/s1 |
InChI Key |
HFHUQKSKYTXHOJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CN=C(C=C2)Br |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.